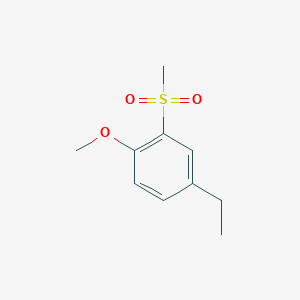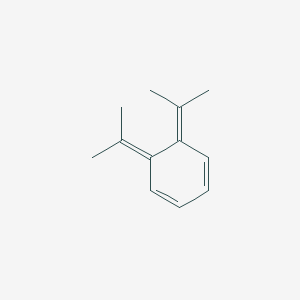![molecular formula C24H21NO2 B14466752 2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate CAS No. 73282-83-4](/img/structure/B14466752.png)
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate is an organic compound that belongs to the class of anthracene derivatives Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of a carboxylate group at the 9th position of the anthracene ring and a 2-[methyl(phenyl)amino]ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of suitable precursors, such as phthalic anhydride and benzene, under acidic conditions.
Introduction of the Carboxylate Group: The carboxylate group can be introduced at the 9th position of the anthracene ring through a Friedel-Crafts acylation reaction using a suitable acyl chloride and a Lewis acid catalyst.
Attachment of the 2-[Methyl(phenyl)amino]ethyl Group: The final step involves the nucleophilic substitution reaction between the anthracene-9-carboxylate intermediate and 2-[methyl(phenyl)amino]ethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Key considerations include the use of efficient catalysts, solvent recycling, and waste minimization.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate depends on its specific application:
Fluorescent Probe: The compound can interact with biological molecules, leading to changes in fluorescence that can be used for imaging and detection.
Therapeutic Agent: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carboxylate: Lacks the 2-[methyl(phenyl)amino]ethyl substituent.
2-[Methyl(phenyl)amino]ethyl benzene: Lacks the anthracene core.
Anthraquinone derivatives: Oxidized forms of anthracene with different functional groups.
Uniqueness
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate is unique due to the combination of the anthracene core and the 2-[methyl(phenyl)amino]ethyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic electronics, photochemistry, and medicinal chemistry.
Properties
CAS No. |
73282-83-4 |
|---|---|
Molecular Formula |
C24H21NO2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(N-methylanilino)ethyl anthracene-9-carboxylate |
InChI |
InChI=1S/C24H21NO2/c1-25(20-11-3-2-4-12-20)15-16-27-24(26)23-21-13-7-5-9-18(21)17-19-10-6-8-14-22(19)23/h2-14,17H,15-16H2,1H3 |
InChI Key |
COPAJDDRGXWRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)



![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)



![3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14466731.png)

![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)

